molecular formula C11H11N3O B13805453 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 767583-48-2

3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Katalognummer: B13805453
CAS-Nummer: 767583-48-2
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: GMPJHEGSYGHTTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the class of quinazolinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the desired quinazolinone structure under mild conditions . The reaction conditions usually involve room temperature and a metal-free environment, making the process environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes and ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can modulate signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy, as it can potentially inhibit tumor growth and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is unique due to its specific substitution pattern and its ability to act as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase. This dual inhibition is not commonly found in other similar compounds, making it a valuable molecule for further research and development .

Eigenschaften

CAS-Nummer

767583-48-2

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

3-methyl-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one

InChI

InChI=1S/C11H11N3O/c1-7-6-12-10-8-4-2-3-5-9(8)13-11(15)14(7)10/h2-5,7,12H,6H2,1H3

InChI-Schlüssel

GMPJHEGSYGHTTI-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2=C3C=CC=CC3=NC(=O)N12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.